molecular formula C14H13NO B6214125 4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile CAS No. 2154244-46-7

4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile

Cat. No.: B6214125
CAS No.: 2154244-46-7
M. Wt: 211.3
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Description

4-{3-oxospiro[33]heptan-1-yl}benzonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This reaction is often catalyzed by transition metals such as rhodium or palladium under high-pressure conditions.

    Introduction of the Ketone Group: The ketone group at the 3-position can be introduced via oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Attachment of the Benzonitrile Moiety: The final step involves the nucleophilic substitution reaction between the spirocyclic ketone and a benzonitrile derivative. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitrile derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, KOtBu, DMF

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted benzonitrile derivatives

Scientific Research Applications

4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, modulating their function. The benzonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-{3-oxospiro[3.3]heptan-1-yl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-{3-oxospiro[3.3]heptan-1-yl}benzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure provides a rigid and stable framework, enhancing its potential as a scaffold for drug design.

Properties

CAS No.

2154244-46-7

Molecular Formula

C14H13NO

Molecular Weight

211.3

Purity

0

Origin of Product

United States

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